molecular formula C11H10BrN3O B14890572 (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

Cat. No.: B14890572
M. Wt: 280.12 g/mol
InChI Key: KZEDNYGMGLDJIS-RMKNXTFCSA-N
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Description

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-chlorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
  • (5E)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
  • (5E)-5-[(4-methylphenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

Uniqueness

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

InChI

InChI=1S/C11H10BrN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6+

InChI Key

KZEDNYGMGLDJIS-RMKNXTFCSA-N

Isomeric SMILES

CN1/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=N

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)Br)C(=O)NC1=N

Origin of Product

United States

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